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Compound of Interest

Compound Name: 3-Fluorobenzoylacetonitrile

Cat. No.: B1302146

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)-3-
oxopropanenitrile, a fluorinated [3-ketonitrile of significant interest in medicinal chemistry and
drug development. The document details its chemical identity, physicochemical properties, a
robust synthesis protocol, and characteristic spectroscopic data. Furthermore, it explores the
compound's primary application as a key intermediate in the synthesis of heterocyclic scaffolds,
with a particular focus on its role in the development of pyrimidine-based Aurora kinase
inhibitors, crucial targets in oncology research. This guide is intended to be a valuable resource
for researchers engaged in organic synthesis, medicinal chemistry, and the discovery of novel
therapeutic agents.

Chemical Identity and Properties

The compound commonly referred to as 3-Fluorobenzoylacetonitrile is systematically named
3-(3-fluorophenyl)-3-oxopropanenitrile according to IUPAC nomenclature. It belongs to the
class of 3-ketonitriles, characterized by a ketone and a nitrile functional group separated by a
methylene bridge. The presence of a fluorine atom on the phenyl ring significantly influences
the molecule's electronic properties, reactivity, and ultimately the biological activity of its

derivatives.
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Table 1: Chemical and Physical Properties of 3-(3-Fluorophenyl)-3-oxopropanenitrile and

Related Isomers

3-(3-

2-(3-
Fluorophenyl)-3-

4-(3-
Fluorophenyl)-3-

Property Fluorophenyl)-3- . .
L oxopropanenitrile oxopropanenitrile
oxopropanenitrile
(Isomer) (Isomer)
3-(3-fluorophenyl)-3- 3-(2-fluorophenyl)-3- 3-(4-fluorophenyl)-3-
IUPAC Name ( p . .y) ( p . .y) ( p . .y)
oxopropanenitrile oxopropanenitrile oxopropanenitrile
3- o- p-
Synonyms Fluorobenzoylacetonit ~ Fluorobenzoylacetonit  Fluorobenzoylacetonit
rile rile rile
CAS Number 21667-61-8 31915-26-1 4640-67-9
Molecular Formula CoHeFNO CoHeFNO CoHeFNO
Molecular Weight 163.15 g/mol 163.15 g/mol 163.15 g/mol
Predicted: Colorless ) )
) ) White to light yellow
Appearance to pale yellow solid or Solid )
. solid
oil
Melting Point Not available 60-65 °C 84-88 °C[1][2]
- , Predicted: ~300-320 297.3+20.0 °C at 760 311.9+22.0 °C
Boiling Point )
°C mmHg (Predicted)
) Soluble in acetone,
Soluble in common .
) chloroform, Soluble in
. organic solvents (e.g., ] ) ]
Solubility dichloromethane, dimethylformamide,
DCM, EtOAc, _ _
ethanol, ethyl acetate,  dimethyl sulfoxide
Acetone)

methanol

Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile

A reliable and widely applicable method for the synthesis of 3-ketonitriles is the Claisen

condensation of an ester with a nitrile. The following protocol is adapted from the well-

established synthesis of the non-fluorinated analog, 3-oxo-3-phenylpropanenitrile.
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Experimental Protocol: Claisen Condensation

Reaction Scheme:

Ethyl 3-fluorobenzoate

Acetonitrile \
\ Reflux

Base Reaction Mixture ———— 3-(3-Fluorophenyl)-3-oxopropanenitrile

/
Sodium Ethoxide y

Ethanol (solvent)

Click to download full resolution via product page
Caption: Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile.

Materials:

Ethyl 3-fluorobenzoate

e Acetonitrile

e Sodium ethoxide

e Anhydrous ethanol

 Diethyl ether

e 1 M Hydrochloric acid

e Saturated sodium bicarbonate solution

e Brine
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e Anhydrous magnesium sulfate
Procedure:

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
add anhydrous ethanol.

Carefully add sodium ethoxide to the ethanol with stirring until it is fully dissolved.
To this solution, add ethyl 3-fluorobenzoate followed by an excess of acetonitrile.

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure.

Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted
starting materials.

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which
will precipitate the product.

Collect the crude product by vacuum filtration and wash with cold water.

Further purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate
and hexane as the eluent.

Spectroscopic Characterization

While experimental spectra for 3-(3-fluorophenyl)-3-oxopropanenitrile are not readily available
in public databases, the following data are predicted based on the analysis of its structural
analogs and computational models.

Table 2: Predicted Spectroscopic Data for 3-(3-Fluorophenyl)-3-oxopropanenitrile
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Technique Predicted Data

o (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H,
1H NMR (CDCls, 400 MHz) Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-
H), 4.1 (s, 2H, -CH2-)

& (ppm): 185-190 (C=0), 161-164 (d, *JCF, Ar-
C-F), 135-137 (Ar-C), 130-132 (d, 2JCF, Ar-CH),

13C NMR (CDCls, 100 MHz) 123-125 (Ar-CH), 120-122 (d, 2JCF, Ar-CH),
115-117 (d, 2JCF, Ar-CH), 113-115 (C=N), 30-35
(-CHz-)

v (cm~1): 3100-3000 (Ar C-H stretch), 2260-
2240 (C=N stretch), 1690-1670 (C=0 stretch),
1600-1580, 1480-1440 (Ar C=C stretch), 1280-
1240 (C-F stretch)

IR (KBr, cm™1)

miz (%): 163 (M*), 134 ([M-CHO]J*), 105 ([M-

Mass Spectrometry (EI) COCH:CNJ*), 95 ([CsHaF]*)

Applications in Drug Development

B-Ketonitriles such as 3-(3-fluorophenyl)-3-oxopropanenitrile are valuable precursors for the
synthesis of a wide range of heterocyclic compounds that form the core of many
pharmaceuticals. The dual reactivity of the ketone and nitrile functionalities allows for versatile
cyclization reactions to form pyridines, pyrimidines, and pyrazoles.

Precursor to Pyrimidine-Based Kinase Inhibitors

A significant application of this class of compounds is in the synthesis of pyrimidine scaffolds,
which are central to the development of various kinase inhibitors. Aurora kinases, a family of
serine/threonine kinases that play a critical role in mitosis, are important targets in cancer
therapy.[3] Overexpression of Aurora kinases is implicated in the progression of numerous
cancers, making them attractive targets for small molecule inhibitors.[4] Many potent Aurora
kinase inhibitors, such as Barasertib (AZD1152), feature a pyrimidine core.[4]

The synthesis of such pyrimidine-based inhibitors often involves the condensation of a 3-
ketonitrile with a guanidine derivative.
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Synthesis of Pyrimidine Core

) ] Drug Development Cellular Pathway
Guanidine Derivative
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Substituted | _Inhibits _ Regulates.
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Caption: Synthetic workflow and mechanism of action.

The diagram above illustrates the synthetic utility of 3-(3-fluorophenyl)-3-oxopropanenitrile as a
building block for Aurora kinase B inhibitors. The pyrimidine core, formed through condensation
with a guanidine derivative, serves as a scaffold for further chemical modifications to achieve
potent and selective inhibition of Aurora kinase B. By inhibiting this key mitotic regulator, these
compounds can disrupt the cell cycle and suppress the proliferation of cancer cells.

Conclusion

3-(3-Fluorophenyl)-3-oxopropanenitrile is a versatile and valuable intermediate for the
synthesis of biologically active heterocyclic compounds. Its straightforward preparation via
Claisen condensation and the reactivity of its functional groups make it an attractive starting
material for drug discovery programs. The role of its derivatives in the development of potent
kinase inhibitors, particularly for cancer therapy, highlights the importance of this fluorinated
building block in modern medicinal chemistry. This guide provides essential technical
information to facilitate its synthesis, characterization, and application in the pursuit of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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